6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one
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Overview
Description
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a fluorine atom, a methoxyphenyl group, a sulfonyl group, a morpholino group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the methoxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated quinoline.
Morpholino group addition: This step involves nucleophilic substitution reactions where the morpholine reacts with a suitable leaving group on the quinoline core.
Propyl chain addition: This can be achieved through alkylation reactions using propyl halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or sulfone derivatives.
Reduction: Formation of reduced quinoline derivatives or removal of sulfonyl groups.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-ethylquinolin-4(1H)-one: Similar structure with an ethyl chain instead of a propyl chain.
6-chloro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one: Similar structure with a chlorine atom instead of a fluorine atom.
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-piperidino-1-propylquinolin-4(1H)-one: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-morpholin-4-yl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5S/c1-3-8-26-15-22(32(28,29)17-6-4-16(30-2)5-7-17)23(27)18-13-19(24)21(14-20(18)26)25-9-11-31-12-10-25/h4-7,13-15H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIVGUKHXHDIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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